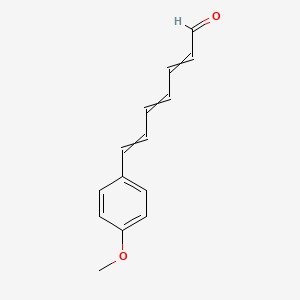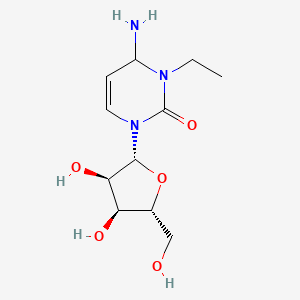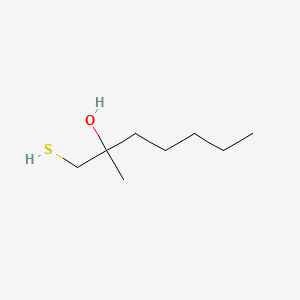
2-Methyl-1-sulfanylheptan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-sulfanylheptan-2-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a sulfanyl group (-SH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-sulfanylheptan-2-OL typically involves the reaction of 2-methyl-1-heptene with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the sulfanyl group to the double bond of the alkene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-sulfanylheptan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfanyl group can be reduced to form a thiol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-sulfanylheptan-2-one.
Reduction: Formation of 2-Methyl-1-heptanethiol.
Substitution: Formation of 2-Methyl-1-chloroheptan-2-OL.
Aplicaciones Científicas De Investigación
2-Methyl-1-sulfanylheptan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-sulfanylheptan-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, which contribute to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-heptanol: Similar structure but lacks the sulfanyl group.
2-Methyl-1-heptanethiol: Similar structure but lacks the hydroxyl group.
2-Methyl-1-chloroheptan-2-OL: Similar structure but has a chloro group instead of the sulfanyl group.
Uniqueness
2-Methyl-1-sulfanylheptan-2-OL is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
54555-56-5 |
|---|---|
Fórmula molecular |
C8H18OS |
Peso molecular |
162.30 g/mol |
Nombre IUPAC |
2-methyl-1-sulfanylheptan-2-ol |
InChI |
InChI=1S/C8H18OS/c1-3-4-5-6-8(2,9)7-10/h9-10H,3-7H2,1-2H3 |
Clave InChI |
WYNVDWJTEBCQPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


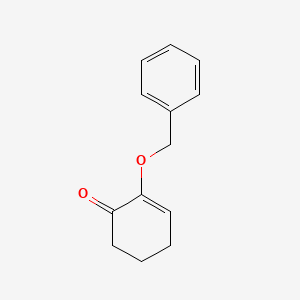

![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)

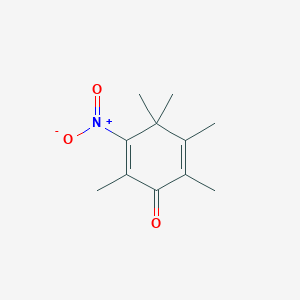
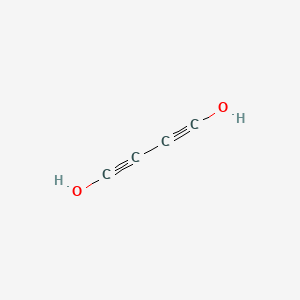
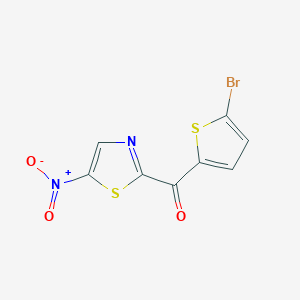
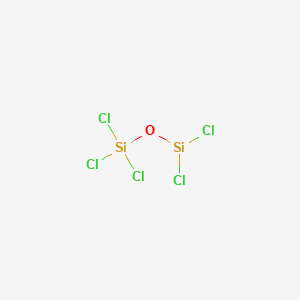
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
